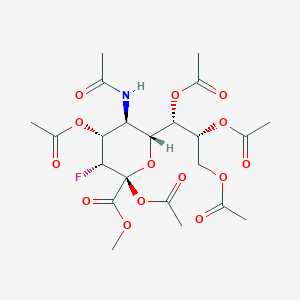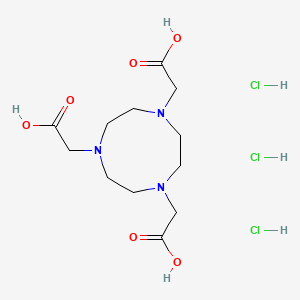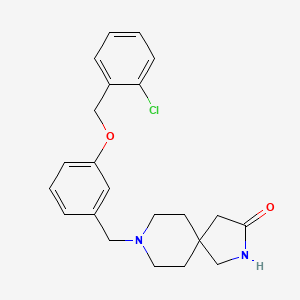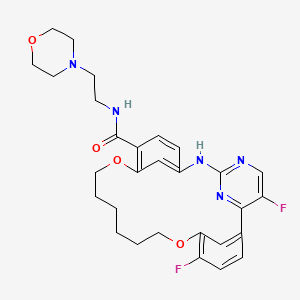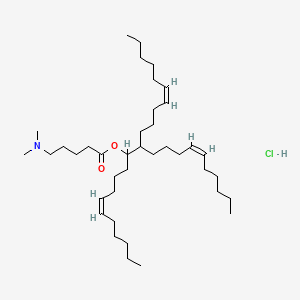
Genevant CL1 (monohydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Genevant CL1 (monohydrochloride) is an ionizable lipid used primarily in the delivery of messenger ribonucleic acid (mRNA) via lipid nanoparticles (LNPs). This compound is particularly significant in the field of vaccine delivery, including mRNA vaccines for various diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Genevant CL1 (monohydrochloride) is synthesized through a series of chemical reactions involving the formation of ionizable lipidsThe reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Genevant CL1 (monohydrochloride) involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is often purified using techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Genevant CL1 (monohydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form different lipid structures.
Substitution: The ionizable groups can be substituted with other functional groups to modify its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include various lipid derivatives that can be used for different applications in drug delivery and vaccine formulation .
Wissenschaftliche Forschungsanwendungen
Genevant CL1 (monohydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex lipid structures.
Biology: Facilitates the delivery of genetic material into cells.
Medicine: Integral in the development of mRNA vaccines, including those for COVID-19.
Industry: Employed in the formulation of lipid-based drug delivery systems .
Wirkmechanismus
Genevant CL1 (monohydrochloride) works by forming lipid nanoparticles that encapsulate mRNA. These nanoparticles protect the mRNA from degradation and facilitate its delivery into cells. Once inside the cell, the mRNA is released and translated into proteins, eliciting an immune response. The ionizable nature of the lipid allows it to interact with cellular membranes, promoting endosomal escape and efficient delivery of the mRNA cargo .
Vergleich Mit ähnlichen Verbindungen
Genevant CL1 (monohydrochloride) is unique due to its specific ionizable properties and its ability to form stable lipid nanoparticles. Similar compounds include:
SM-102: Another ionizable lipid used in mRNA vaccine delivery.
MC3: Known for its use in small interfering RNA (siRNA) delivery.
Genevant CL1 (monohydrochloride) stands out due to its optimized structure, which enhances the delivery efficiency and stability of mRNA vaccines .
Eigenschaften
Molekularformel |
C39H74ClNO2 |
|---|---|
Molekulargewicht |
624.5 g/mol |
IUPAC-Name |
[(6Z,16Z)-12-[(Z)-dec-4-enyl]docosa-6,16-dien-11-yl] 5-(dimethylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C39H73NO2.ClH/c1-6-9-12-15-18-21-24-27-32-37(33-28-25-22-19-16-13-10-7-2)38(34-29-26-23-20-17-14-11-8-3)42-39(41)35-30-31-36-40(4)5;/h18-23,37-38H,6-17,24-36H2,1-5H3;1H/b21-18-,22-19-,23-20-; |
InChI-Schlüssel |
IDWIVMXUQMJKRB-OLRRDGIGSA-N |
Isomerische SMILES |
CCCCC/C=C\CCCC(C(OC(=O)CCCCN(C)C)CCC/C=C\CCCCC)CCC/C=C\CCCCC.Cl |
Kanonische SMILES |
CCCCCC=CCCCC(CCCC=CCCCCC)C(CCCC=CCCCCC)OC(=O)CCCCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


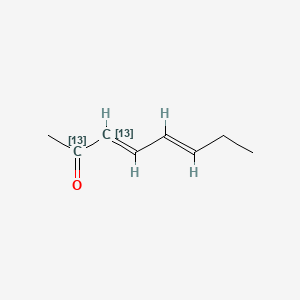
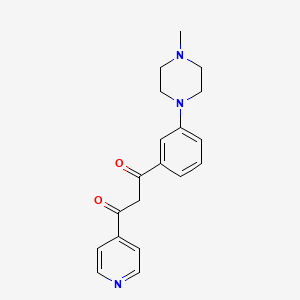
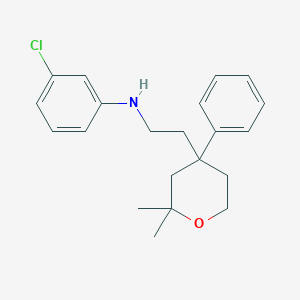
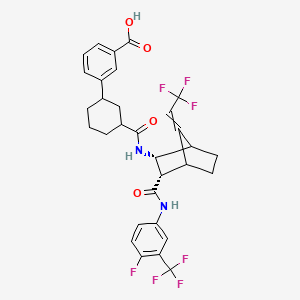
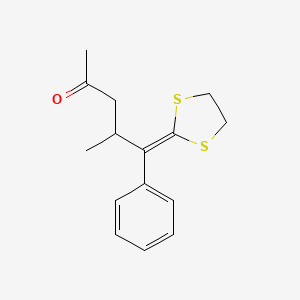
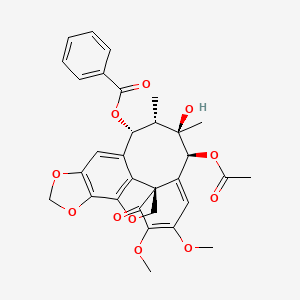
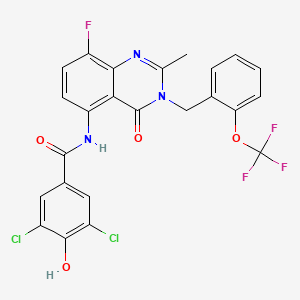
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
